molecular formula C48H30O6 B3067882 4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde CAS No. 1862220-96-9

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B3067882
CAS No.: 1862220-96-9
M. Wt: 702.7 g/mol
InChI Key: ZEWLDMCNKITHSO-UHFFFAOYSA-N
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Description

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by its multiple formyl groups attached to a central phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling, optimized for high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate, under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of formyl groups, which provides distinct reactivity and structural properties.

Properties

IUPAC Name

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O6/c49-25-31-1-13-37(14-2-31)43-44(38-15-3-32(26-50)4-16-38)46(40-19-7-34(28-52)8-20-40)48(42-23-11-36(30-54)12-24-42)47(41-21-9-35(29-53)10-22-41)45(43)39-17-5-33(27-51)6-18-39/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLDMCNKITHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Reactant of Route 2
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Reactant of Route 3
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Reactant of Route 4
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Reactant of Route 5
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Reactant of Route 6
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde

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